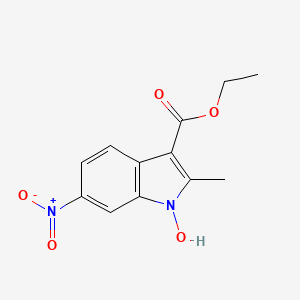

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate

Description

Properties

CAS No. |

652969-90-9 |

|---|---|

Molecular Formula |

C12H12N2O5 |

Molecular Weight |

264.23 g/mol |

IUPAC Name |

ethyl 1-hydroxy-2-methyl-6-nitroindole-3-carboxylate |

InChI |

InChI=1S/C12H12N2O5/c1-3-19-12(15)11-7(2)13(16)10-6-8(14(17)18)4-5-9(10)11/h4-6,16H,3H2,1-2H3 |

InChI Key |

YVXLJCKPPBYVCA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=CC(=C2)[N+](=O)[O-])O)C |

Origin of Product |

United States |

Preparation Methods

Key Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 2,4-Dinitrophenyl propan-2-one + DBU, DMF, −20°C → r.t. | 65–75% | |

| 2 | SnCl₂ (7.6 equiv), EtOAc/EtOH, r.t., 12 h | 58% |

Mechanism :

- Formation of Dinitrobenzyl Ketone : Reaction of 2,4-dinitrobenzene with α-chloromethyl ketones under basic conditions (DBU) yields 1-(2,4-dinitrophenyl)-propan-2-one (3a).

- Selective Reduction : SnCl₂ reduces the nitro group at position 4 (ortho to the ketone) to an amine, while the nitro group at position 2 remains intact. Cyclization forms the indole core, retaining the nitro group at position 6.

Product : 1-Hydroxy-2-methyl-6-nitroindole (4a), which serves as a precursor for esterification.

Esterification of Indole-3-Carboxylic Acid

This method introduces the ethyl ester at position 3 via esterification of a carboxylic acid intermediate.

Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | SOCl₂ (excess), EtOH, reflux | 84–89% |

Procedure :

- Oxidation of Aldehyde : 7-Nitroindole-3-carbaldehyde (from formylation) is oxidized to 7-nitroindole-3-carboxylic acid using KMnO₄/NaOH.

- Esterification : Reaction with thionyl chloride (SOCl₂) and ethanol under reflux converts the carboxylic acid to the ethyl ester.

Notes :

- The methyl group at position 2 and nitro group at position 6 are retained during esterification.

- This method is scalable, with yields exceeding 80% for similar nitroindole esters.

Use of Nitro Ketoesters

Nitro ketoesters undergo reductive cyclization to form N-hydroxyindoles with retained ester and nitro groups.

Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Eschenmoser’s salt, NaH, THF, 0–25°C | 50–98% | |

| 2 | SnCl₂·2H₂O, BnOH/BnSH, DME, 40°C | 55–60% |

Mechanism :

- Formation of α,β-Unsaturated Ketoester : Nitro ketoesters (e.g., 6a ) are generated via Eschenmoser’s salt-mediated dehydration.

- Reductive Cyclization : SnCl₂·2H₂O reduces the ketoester to N-hydroxyindole, retaining the ester at position 3 and nitro group at position 6.

Product : Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Reduction of Dinitrobenzyl Ketones | High regioselectivity for nitro group retention | Moderate yields (58%) |

| Esterification of Carboxylic Acid | Scalable, high yields (84–89%) | Requires prior oxidation of aldehyde |

| Nitro Ketoester Reduction | Direct access to N-hydroxyindole | Sensitive to ketoester stability |

Critical Data and Research Findings

NMR and Spectral Data

- ¹H NMR (CD₃COCD₃): δ 12.14 (1H, br), 9.95 (1H, s), 8.30–8.09 (2H, m), 7.56–7.20 (3H, m).

- ¹³C NMR : 185.34 (C=O), 138.85, 137.43, 124.49, 123.84 (aromatic carbons).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate has emerged as a promising lead compound in drug development due to its diverse biological activities. Key areas include:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell growth pathways. Its structural features allow for modifications that can enhance efficacy against various cancer types.

- Neurotoxin Inhibition : The compound has shown potential as an inhibitor of botulinum neurotoxin, which is critical for developing treatments against neurotoxic effects .

- Antibacterial Properties : Studies have suggested that it possesses antibacterial activity, making it a candidate for developing new antibiotics .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Indole Derivatives : The compound can be utilized to synthesize various substituted indoles through multi-step reactions, contributing to the development of complex organic molecules.

- Functional Group Modifications : Its unique functional groups, including the hydroxyl and nitro groups, allow for further chemical modifications that can yield compounds with enhanced biological activities or selectivity.

Biological Studies

The biological activity of this compound has been extensively studied:

- Binding Affinity Studies : Research has focused on the binding interactions between this compound and various biological targets, which is crucial for understanding its mechanism of action and therapeutic potential.

Case Studies

Several studies have investigated the applications of this compound in various contexts:

Case Study 1: Anticancer Activity

A study demonstrated the effectiveness of modified indole compounds in inhibiting tumor growth in vitro, providing a foundation for further exploration of Ethyl 1-hydroxy derivatives as potential anticancer agents.

Case Study 2: Neurotoxin Interaction

Research highlighted the binding affinity of this compound to neurotoxin receptors, suggesting its potential role in developing antidotes for neurotoxic exposure.

Mechanism of Action

The mechanism of action of Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound’s indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate (hypothetical formula: C₁₃H₁₄N₂O₅ , estimated molecular weight: 294.26 g/mol ) with structurally related indole derivatives:

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The nitro group in the target compound is strongly electron-withdrawing, contrasting with the electron-donating amino group in Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate. This difference likely impacts reactivity (e.g., electrophilic substitution) and stability .

- Solubility and Lipophilicity : The ethyl ester group enhances lipophilicity compared to carboxylic acid derivatives like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, which may exhibit higher polarity and lower membrane permeability .

- Synthetic Utility: Methoxy and cyano substituents (e.g., in Ethyl 5-methoxyindole-2-carboxylate and Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate) are often used to tune reactivity in cross-coupling reactions or as intermediates for further functionalization .

Physicochemical Properties

- Melting Points : While data for the target compound are unavailable, analogs like 7-Methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1) exhibit high melting points (>200°C), attributed to hydrogen bonding from the carboxylic acid group. Esters (e.g., Ethyl 5-methoxyindole-2-carboxylate) generally have lower melting points due to reduced intermolecular forces .

- Hydrogen Bonding : The hydroxyl group in the target compound may increase solubility in polar solvents compared to purely aromatic or esterified derivatives.

Biological Activity

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate is a compound belonging to the indole family, notable for its diverse biological activities. This article explores the synthesis, biological interactions, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

This compound features a molecular formula of C12H12N2O4 and a molecular weight of approximately 234.21 g/mol. The structural characteristics include:

- Hydroxyl group at the 1-position

- Nitro group at the 6-position

- Carboxylate ester functionality

These functional groups contribute to its unique chemical reactivity and biological profile.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, certain nitro-containing indoles have demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Antimicrobial Properties : The indole framework is known for its antimicrobial activity, which may also extend to this compound. Research on related compounds indicates potential against bacterial strains .

- Anti-inflammatory Effects : Indole derivatives have been implicated in modulating inflammatory pathways, suggesting that this compound may possess similar anti-inflammatory properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The pathway may include:

- Formation of the indole core

- Introduction of the nitro group via nitration

- Esterification to yield the final compound

These synthetic routes allow for modifications that can enhance biological activity or selectivity.

Interaction Studies

Interaction studies focusing on this compound have investigated its binding affinity to various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Comparative Analysis with Similar Compounds

The following table presents a comparison of this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Ethyl 5-nitro-1H-indole-2-carboxylate | 16732-57-3 | 0.93 |

| Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate | 1956355-82-0 | 0.88 |

| Ethyl 5-methylindole-2-carboxylate | 16382-15-3 | 0.83 |

| Ethyl 7-nitro-1H-indole-2-carboxylate | 6960-46-9 | 0.93 |

This table illustrates how this compound stands out due to its specific functional groups, influencing its solubility and biological interactions compared to other compounds in the same class.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study: Anticancer Screening

In a recent study, compounds structurally similar to Ethyl 1-hydroxy-2-methyl-6-nitro were screened for their anticancer activity against MDA-MB-231 and HepG2 cells. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values ranging from 2.43 μM to 14.65 μM, suggesting that modifications in the indole structure could enhance efficacy against cancer cells .

Case Study: Antimicrobial Testing

Another study evaluated the antimicrobial properties of various indole derivatives, revealing that some exhibited potent activity against Gram-positive and Gram-negative bacteria. This suggests that Ethyl 1-hydroxy-2-methyl-6-nitro may also possess similar antimicrobial capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.